molecular formula C23H28O6 B1236097 Gardrin

Gardrin

Numéro de catalogue B1236097
Poids moléculaire: 400.5 g/mol
Clé InChI: PTOJVMZPWPAXER-IYVQAKMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

A synthetic PGE2 analog that has an inhibitory effect on gastric acid secretion, a mucoprotective effect, and a postprandial lowering effect on gastrin. It has been shown to be efficient and safe in the treatment of gastroduodenal ulcers.

Applications De Recherche Scientifique

Systems Chemistry and Origin of Life Research

Gardrin, in the context of systems chemistry, particularly the Graded Autocatalysis Replication Domain (GARD) model, plays a significant role in the study of the origin of life. The GARD model suggests that pre-RNA life-like entities might have been homeostatically-growing assemblies of amphiphiles, undergoing compositional replication, mutations, and a form of rudimentary selection and evolution. This model is rigorously supported by computer simulations based on chemical kinetics equations. Recent advancements in molecular dynamics have provided tools to study complex biological phenomena, making the detailed molecular definition of GARD highly compatible with molecular dynamics analyses. This alignment allows for the simulation of GARD’s kinetic and thermodynamic behavior and provides a platform for examining the validity of the GARD model by monitoring micellar accretion, fission events, and compositional changes over time (Kahana & Lancet, 2019).

Integrative Knowledge Graph for Rare Diseases

The Genetic and Rare Diseases (GARD) Information Center, established by the National Institutes of Health (NIH), is a key resource providing health information on over 6500 genetic and rare diseases. To enhance the sustainability and relevance of consumer health information, and to serve as a foundational database for translational science researchers, an integrative knowledge graph for rare diseases was developed. This knowledge graph includes millions of nodes and relations from various biomedical data resources, facilitating the acceleration of scientific understanding and curation on rare diseases. The integrative approach allows researchers to identify vital disease characteristics, enabling the translation of discovery across different research domains (Zhu et al., 2020).

Global Antibiotic Research and Development Partnership (GARDP)

GARDP, as part of its strategy to combat drug-resistant bacterial infections, focuses on the development and global availability of new antibiotics. The partnership aims to deliver five new treatments by 2025, targeting sexually transmitted infections, sepsis in newborns, and infections in hospitalized adults and children. This not-for-profit model of antibiotic development fosters collaboration between public and private partners, marking a significant step in addressing the challenges posed by drug-resistant bacteria (Balasegaram & Piddock, 2020).

RNA Delivery Biomaterials for Genetic and Rare Diseases (GARDs)

The advancement in the understanding of genetic origins of rare diseases and the rapid development in gene therapy has paved the way for RNA-based therapeutics as a potential tool for treating genetic associated rare diseases (GARDs). Various RNA delivery vehicles, particularly non-viral RNA delivery biomaterials, have been developed to enhance the applications of RNA therapeutics. These biomaterials have been successfully used for RNA-based gene therapies, demonstrating significant progress in the fight against GARDs (Zhao et al., 2019).

Propriétés

Formule moléculaire

C23H28O6

Poids moléculaire

400.5 g/mol

InChI

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13-/t2?,17-,19+,20+,22+/m1/s1

Clé InChI

PTOJVMZPWPAXER-IYVQAKMESA-N

SMILES isomérique

COC(=O)CCC=C=CC[C@H]1[C@@H]([C@H](CC1=O)O)/C=C\[C@H](COC2=CC=CC=C2)O

SMILES

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O

SMILES canonique

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O

Synonymes

Enprostil
Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer
Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer
Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Gardrin
RS 84135
RS-84135
RS84135

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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